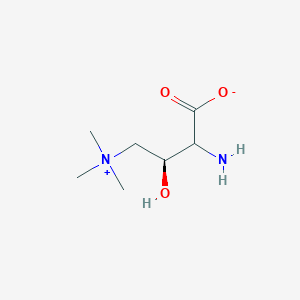
(3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Amino Carnitine is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the metabolism of fatty acids. It is an enantiomer of carnitine, specifically the (S)-enantiomer, which is involved in various biochemical processes within the body. Carnitine and its derivatives are essential for the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Amino Carnitine can be achieved through several methods, including chemical synthesis and biotransformation. One common approach involves the enantioselective reduction of a suitable precursor, such as crotonobetaine, using specific enzymes or chemical catalysts. The reaction conditions typically require a controlled environment with specific pH, temperature, and the presence of cofactors to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production of (S)-Amino Carnitine often involves biotechnological processes using genetically engineered microorganisms. For example, Escherichia coli strains can be engineered to overproduce (S)-Amino Carnitine by manipulating metabolic pathways and optimizing fermentation conditions. This method offers advantages such as high yield, cost-effectiveness, and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Amino Carnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH, and the presence of catalysts.
Major Products
The major products formed from these reactions include various carnitine derivatives, such as acetylcarnitine, propionylcarnitine, and butyrylcarnitine, each with distinct biochemical properties and applications .
Aplicaciones Científicas De Investigación
(S)-Amino Carnitine has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It plays a role in studying metabolic pathways and energy production in cells.
Medicine: It is investigated for its potential therapeutic effects in conditions like cardiovascular diseases, diabetes, and neurodegenerative disorders.
Industry: It is used in the production of dietary supplements and functional foods due to its role in energy metabolism and muscle function .
Mecanismo De Acción
(S)-Amino Carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis, especially in tissues with high energy demands like muscles and the heart. The molecular targets include carnitine acyltransferases and translocases, which are involved in the transport and conversion of fatty acids .
Comparación Con Compuestos Similares
Similar Compounds
L-Carnitine: The most common form of carnitine, widely used in supplements and studied for its role in energy metabolism.
Acetyl-L-Carnitine: A derivative of carnitine with additional acetyl groups, known for its neuroprotective effects.
Propionyl-L-Carnitine: Another derivative with propionyl groups, used for its cardiovascular benefits.
Uniqueness
(S)-Amino Carnitine is unique due to its specific enantiomeric form, which may confer distinct biochemical properties and therapeutic potential compared to other carnitine derivatives. Its role in facilitating fatty acid transport and energy production makes it a valuable compound in both research and clinical applications .
Propiedades
Fórmula molecular |
C7H16N2O3 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H16N2O3/c1-9(2,3)4-5(10)6(8)7(11)12/h5-6,10H,4,8H2,1-3H3/t5-,6?/m0/s1 |
Clave InChI |
RKNHTGDLNNBLGZ-ZBHICJROSA-N |
SMILES isomérico |
C[N+](C)(C)C[C@@H](C(C(=O)[O-])N)O |
SMILES canónico |
C[N+](C)(C)CC(C(C(=O)[O-])N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
![4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
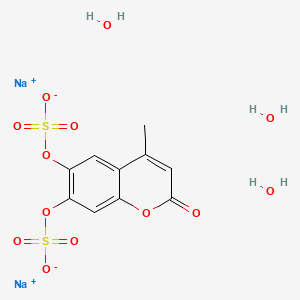
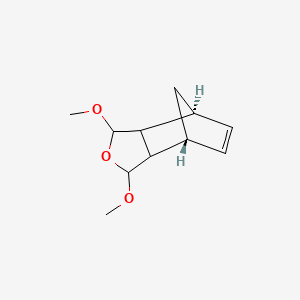
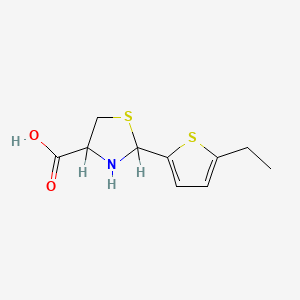
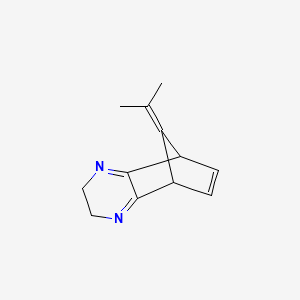
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
![ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13824616.png)

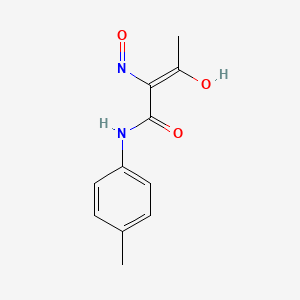
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
